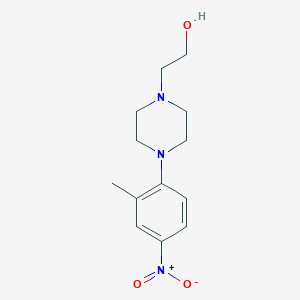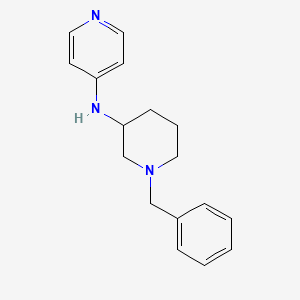
Cimetidine impurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is a complex organic compound with the molecular formula C16H24N8S2 and a molecular weight of 392.54 . This compound is known for its unique structure, which includes imidazole rings and thioether linkages, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves multiple steps:
Formation of Intermediate: The initial step involves the reaction of 4-methylimidazole with formaldehyde in the presence of hydrochloric acid to form an intermediate.
Condensation Reaction: This intermediate is then condensed with cysteamine hydrochloride to produce a mono-condensed product.
Final Synthesis: The mono-condensed product undergoes a second condensation reaction with dimethyl cyanamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The imidazole rings and thioether linkages play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea
- N-Cyano-N’-[2-(4-methyl-5-imidazolyl)methylthio]ethyl-S-methylisothiourea
Uniqueness
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is unique due to its dual imidazole rings and thioether linkages, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C16H24N8S2 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20) |
Clé InChI |
OFGXKQGKIOVKQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8278629.png)







![(2R)-2-[(2-chloropyrimidin-4-yl)amino]-2-methylbutanoic acid](/img/structure/B8278705.png)

